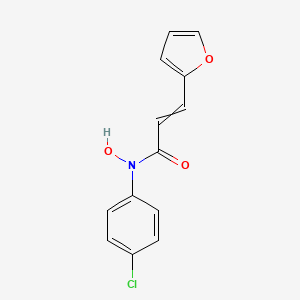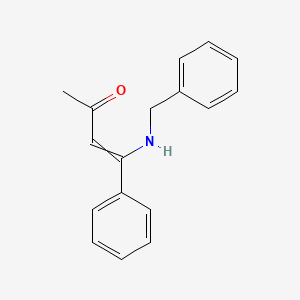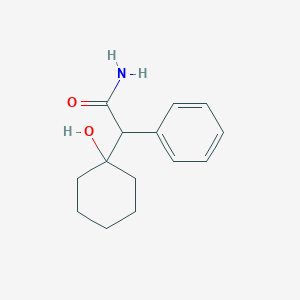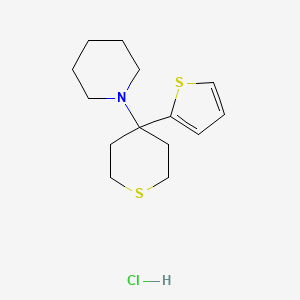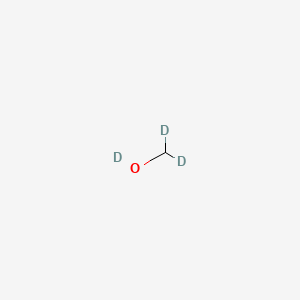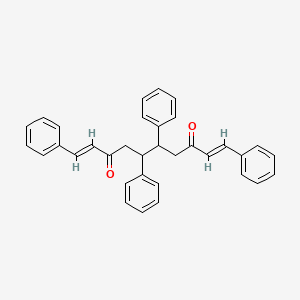![molecular formula C10H14 B14718013 5-Ethenylbicyclo[2.2.2]oct-2-ene CAS No. 21145-78-8](/img/structure/B14718013.png)
5-Ethenylbicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenylbicyclo[2.2.2]oct-2-ene: is a bicyclic compound characterized by a rigid and strain-free structure. It is a derivative of bicyclo[2.2.2]octene, which is known for its stability and presence in various natural products and biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and ring-closing metathesis is employed to introduce the ethenyl group . The reaction conditions for these steps include the use of appropriate dienes and dienophiles, as well as catalysts such as Grubbs’ catalyst for the metathesis step.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethenylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with different functional groups replacing the ethenyl group.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethenylbicyclo[2.2.2]oct-2-ene is used as a building block in organic synthesis. Its rigid structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: Its derivatives have been studied for their biological activities, including anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique structure imparts desirable properties to the resulting materials .
Mecanismo De Acción
The mechanism of action of 5-Ethenylbicyclo[2.2.2]oct-2-ene and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes such as topoisomerase II, leading to anti-cancer effects by promoting DNA interstrand cross-linking . The compound’s rigid structure allows it to fit into enzyme active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Bicyclo[2.2.2]oct-2-ene: The parent compound without the ethenyl group.
Norbornene: Another bicyclic compound with similar structural features.
Bicyclo[2.2.1]hept-2-ene: A related compound with a different ring system.
Uniqueness: 5-Ethenylbicyclo[2.2.2]oct-2-ene is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propiedades
Número CAS |
21145-78-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
5-ethenylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h2-3,5,8-10H,1,4,6-7H2 |
Clave InChI |
OVAIKAHGQOHGBD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC2CCC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


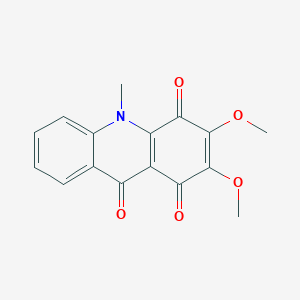
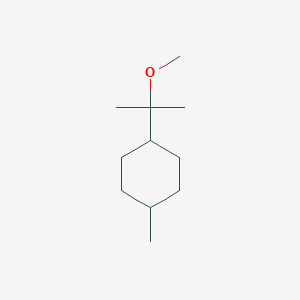
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
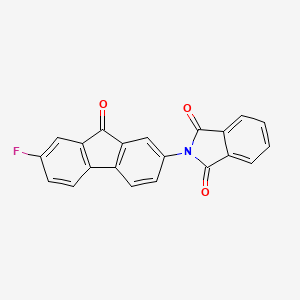
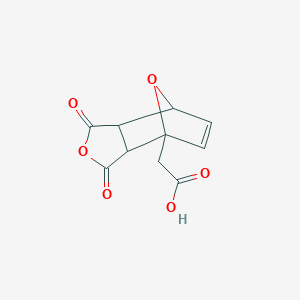
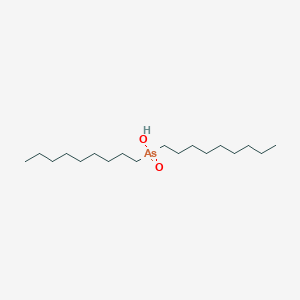
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
